Dimethyl butylmalonate
Description
Historical Context and Evolution of Malonate Ester Chemistry in Synthetic Organic Chemistry
The story of dimethyl butylmalonate is intrinsically linked to the broader history of malonate esters in synthetic organic chemistry, a field that has been pivotal in the development of new molecules for over a century. The utility of malonic esters stems from the acidity of the methylene (B1212753) protons situated between the two carbonyl groups, which allows for the facile formation of a stabilized carbanion—a potent nucleophile. uni-hannover.de
One of the earliest and most fundamental reactions showcasing the synthetic power of malonate esters is the malonic ester synthesis . This sequence, involving deprotonation, alkylation, hydrolysis, and decarboxylation, provides a reliable method for the synthesis of substituted acetic acids. chemicalbook.comrsc.orgsciencemadness.org This classical transformation laid the groundwork for more complex carbon-carbon bond-forming strategies.
The late 19th century witnessed the emergence of several named reactions that further solidified the importance of malonate esters. The Knoevenagel condensation , first described by Emil Knoevenagel in 1894, involves the reaction of an aldehyde or ketone with an active methylene compound like a malonate ester, catalyzed by a weak base. ontosight.ailookchem.comsigmaaldrich.comgoogle.com This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds, which are prevalent motifs in natural products and pharmaceuticals. ontosight.aigoogle.com
Another landmark reaction is the Michael addition , first reported by Arthur Michael in 1887. guidechem.com This reaction describes the 1,4-addition of a nucleophile, such as a malonate enolate, to an α,β-unsaturated carbonyl compound. guidechem.com The Michael reaction is a powerful tool for the creation of 1,5-dicarbonyl compounds and has been extensively used in the synthesis of complex molecules.
A significant early application of malonate ester chemistry was in the synthesis of barbiturates , a class of drugs first marketed in the early 1900s for their sedative and hypnotic properties. The synthesis involves the condensation of a disubstituted malonic ester with urea (B33335), a reaction that highlights the ability of malonate chemistry to generate medicinally relevant heterocyclic compounds. chemicalbook.com
Over the decades, the chemistry of malonate esters has continued to evolve. Researchers have developed palladium-catalyzed reactions of allylic malonates and expanded their use in asymmetric synthesis, allowing for the creation of chiral molecules with high enantioselectivity. nih.govfrontiersin.org These advancements have transformed what was once a set of classical reactions into a dynamic and ever-expanding toolbox for modern organic synthesis.
Significance of this compound as a Versatile Synthetic Intermediate in Contemporary Chemical Science
Within the family of malonate esters, this compound has emerged as a particularly important synthetic intermediate. It serves as a crucial building block in various sectors, including the pharmaceutical, agrochemical, and fragrance industries. ontosight.aigoogle.com A key advantage of this compound over its more common counterpart, diethyl butylmalonate, is its lower molecular weight and different reactivity profile, which can be beneficial in certain synthetic applications. google.com
Dimethyl n-butylmalonate is recognized as an important organic chemical raw material, with its utility as a reaction intermediate often surpassing that of diethyl n-butylmalonate, suggesting a broad market potential. google.com It is a colorless liquid with a fruity aroma, soluble in organic solvents like methanol (B129727) and ethanol (B145695) but insoluble in water. google.com
The primary significance of this compound lies in its role as a precursor for more complex molecules. The butyl group provides a lipophilic chain, while the two methyl ester functionalities can be selectively manipulated or removed. This allows chemists to introduce the butylmalonyl moiety into a target structure and then further elaborate the molecule.
While specific, publicly available examples of large-scale pharmaceutical synthesis using this compound are proprietary, the applications of its close analog, diethyl butylmalonate, provide insight into the utility of the butylmalonate scaffold. For instance, diethyl butylmalonate is used as a reagent in the synthesis of 2,5-dihydropyrrole formyl hydroxyamino derivatives, which act as peptide deformylase inhibitors against drug-resistant bacteria. lookchem.comchemicalbook.com It is also a key intermediate in the synthesis of the anti-inflammatory drug phenylbutazone. google.compatsnap.com Furthermore, derivatives of diethyl butylmalonate are employed in the production of pesticides and herbicides.
The synthesis of this compound itself has been a subject of optimization. One patented method involves the reaction of dimethyl malonate with n-chlorobutane in the presence of a phase transfer catalyst, a process designed to be economical, environmentally friendly, and suitable for industrial production by avoiding disubstituted impurities. google.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆O₄ | chemicalbook.comchemicalbook.com |
| Molecular Weight | 188.22 g/mol | chemicalbook.comchemicalbook.com |
| Appearance | Colorless liquid with a fruity aroma | google.com |
| Boiling Point | 219.6 °C at 760 mmHg | chemicalbook.comgoogle.com |
| Density | ~1.02 g/cm³ | google.com |
| Solubility | Soluble in organic solvents (methanol, ethanol, ether); insoluble in water | google.com |
| Reactants | Reagents & Conditions | Key Features | Source |
|---|---|---|---|
| Dimethyl malonate, n-Chlorobutane | Powdered potassium carbonate (base), DMF (solvent), Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), Heating under reflux | Stepwise addition of chlorobutane to improve conversion. Avoids disubstituted byproducts. Economical and suitable for industrial scale-up. | google.com |
| Dimethyl malonate, 1-Iodobutane (B1219991) | Sodium hydride (base), DMF (solvent), 0 °C to room temperature | Yields of around 75% have been reported for this alkylation. | chemicalbook.com |
Scope and Research Objectives within Current Academic Pursuits
The field of malonate chemistry, with this compound as a key player, is far from static. Contemporary research is actively exploring new frontiers to enhance the efficiency, selectivity, and scope of reactions involving these versatile intermediates.
A significant area of current research is the development of asymmetric catalysis to produce chiral malonates. Chiral α,α-dialkylmalonates are valuable building blocks for the synthesis of complex, biologically active molecules. frontiersin.org Researchers are designing novel phase-transfer catalysts and organocatalysts to achieve high enantioselectivity in the alkylation of malonate esters. frontiersin.org Another promising strategy is the catalytic asymmetric desymmetrization of prochiral disubstituted malonates, which can generate chiral products with a quaternary stereocenter. researchgate.net
Chemoenzymatic synthesis represents another exciting research direction. nih.gov This approach combines the selectivity of enzymes with the practicality of chemical synthesis. nih.govbiorxiv.org For example, research into polyketide synthesis has explored the use of engineered enzymes that can accept unnatural malonate derivatives, such as butylmalonate, to create novel bioactive compounds. nih.gov Integrating enzymatic steps can lead to more sustainable and efficient synthetic routes. uni-hannover.de
Furthermore, novel activation methods are being investigated to expand the reactivity of malonate esters. This includes the use of electrochemistry to facilitate reactions under mild conditions. rsc.org For instance, electroreductive methods are being developed for cross-coupling reactions involving malonate derivatives. rsc.org
The fundamental reactivity of malonate esters also continues to be explored in new contexts. For example, the use of palladium catalysis has expanded the chemistry of malonates to include reactions of their allylic esters, generating palladium enolates as versatile intermediates for a range of transformations. nih.gov
In essence, current research on this compound and related compounds is driven by the pursuit of more efficient, selective, and sustainable synthetic methods. The goal is to harness the inherent reactivity of this building block to create complex and valuable molecules for a wide array of applications, from pharmaceuticals to advanced materials.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-butylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCBPUQNMGFVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960141 | |
| Record name | Dimethyl butylpropanedioate | |
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Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39520-22-4 | |
| Record name | 1,3-Dimethyl 2-butylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39520-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethyl butylmalonate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39520-22-4 | |
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| Record name | Dimethyl butylpropanedioate | |
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| Record name | Dimethyl butylmalonate | |
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Advanced Synthetic Methodologies for Dimethyl Butylmalonate and Analogues
Alkylation Strategies for Malonate Ester Functionalization
The functionalization of malonate esters is most commonly achieved through alkylation, a process that involves the substitution of an α-hydrogen with an alkyl group. Various strategies have been developed to drive this transformation, ranging from classical base-mediated approaches to sophisticated catalytic systems.
The traditional and widely practiced method for synthesizing compounds like dimethyl butylmalonate involves the use of a strong base to deprotonate the malonate ester. libretexts.orgmasterorganicchemistry.com Strong bases such as sodium ethoxide (NaOEt) or sodium hydride (NaH) are highly effective for this purpose. libretexts.orgchemicalbook.com The process begins with the base abstracting an acidic α-hydrogen from the dimethyl malonate, creating a resonance-stabilized enolate ion. libretexts.orglibretexts.org This enolate then acts as a nucleophile, attacking an electrophilic alkyl halide, such as 1-iodobutane (B1219991) or 1-bromobutane, in a bimolecular nucleophilic substitution (SN2) reaction to form the C-alkylated product. libretexts.orglibretexts.org
To prevent transesterification, the alkoxide base used typically matches the ester's alcohol group (e.g., sodium ethoxide with diethyl malonate). libretexts.orgwikipedia.org For dimethyl malonate, a non-nucleophilic base like sodium hydride is an excellent choice, often used in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com This approach ensures complete conversion to the enolate, minimizing side reactions. libretexts.org
Table 1: Representative Synthesis of this compound via Strong Base Alkylation
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Yield | Reference |
|---|
This table illustrates a general procedure where dimethyl malonate is first deprotonated with NaH at 0°C and then reacted with the alkyl halide.
Transition metal catalysis offers powerful alternatives for the synthesis of substituted malonates, often providing access to products that are difficult to obtain through traditional methods. Copper(I) salts, in particular, have been employed to mediate these transformations. One notable application is the conjugate addition of organometallic reagents to alkylidenemalonates, which provides a route to sterically hindered products like tert-alkyl malonates. orgsyn.org For instance, copper(I) chloride can catalyze the addition of a methylmagnesium iodide Grignard reagent to diethyl isopropylidenemalonate, yielding diethyl tert-butylmalonate in high yields (87-94%). orgsyn.org This method circumvents the poor efficiency of direct alkylation with tertiary alkyl halides, which typically leads to elimination byproducts. orgsyn.org
Furthermore, copper(I) complexes have been synthesized and studied as intermediates in the α-arylation of malonate esters, a process known as the Hurtley-type reaction. nih.gov Research has shown that a synthesized copper(I) diethyl malonate complex is a competent intermediate in the catalytic arylation of diethyl malonate with iodobenzene, highlighting the central role of these metal complexes in facilitating C-C bond formation. nih.gov These copper-catalyzed methods have expanded the scope of malonate chemistry, enabling the synthesis of a wider array of complex substituted analogues. acs.orgresearchgate.net
Phase-transfer catalysis (PTC) has emerged as a highly efficient and practical technique for the alkylation of malonate esters. phasetransfercatalysis.comsci-hub.se This method facilitates the reaction between reactants located in different phases, typically a water-insoluble organic substrate (like dimethyl malonate) and a water-soluble or solid inorganic base (like potassium carbonate). phasetransfercatalysis.comgoogle.com The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, transports the base's anion (e.g., carbonate) into the organic phase, where it can deprotonate the malonate ester. phasetransfercatalysis.comsci-hub.segoogle.com
The choice of solvent and base is critical for optimizing the selective alkylation of malonate esters, influencing reaction rates, yields, and the ratio of C-alkylation to O-alkylation products. acs.orgfiveable.me Polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) are often used with strong bases like NaH to accelerate the reaction. chemicalbook.comgoogle.com However, non-polar solvents such as toluene (B28343) are frequently employed in phase-transfer catalysis systems with inorganic bases like potassium carbonate. phasetransfercatalysis.comgoogle.com The use of acetonitrile (B52724) has also been reported, offering advantages in certain systems due to its polarity and ease of removal. sci-hub.se
The selection of the base is equally important. While strong bases like sodium hydride ensure complete enolate formation, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred in PTC systems for their ease of handling and milder reaction conditions. phasetransfercatalysis.comgoogle.com The particle size of solid bases can also play a role, with finer powders leading to higher reactivity. google.com Studies have shown that reaction temperature significantly affects the C/O alkylation ratio, with higher temperatures often favoring O-alkylation. sci-hub.se Optimization is key, as demonstrated in enantioselective PTC alkylations where different bases and solvents were screened to maximize both chemical yield and enantiomeric excess. nih.govfrontiersin.org
Table 2: Optimization of Conditions for Enantioselective PTC Alkylation
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| 1 | 50% NaOH | Toluene | 0 | 30 | 90 | nih.gov |
| 2 | 50% KOH | Toluene | 0 | 80 | 88 | nih.gov |
| 3 | 50% KOH | CH₂Cl₂ | 0 | 78 | 75 | nih.gov |
| 4 | 50% KOH | THF | 0 | 65 | 70 | nih.gov |
| 5 | 50% KOH | Toluene | -20 | 77 | 93 | nih.gov |
| 6 | 50% KOH | Toluene | -40 | 75 | 95 | nih.gov |
This table, adapted from research findings, shows how varying the base, solvent, and temperature impacts the outcome of the phase-transfer catalyzed benzylation of a malonate derivative. nih.gov The optimal conditions were found to be 50% KOH in toluene at -40°C.
Beyond simple alkyl halides, research has expanded to include a variety of alkylating agents and catalytic systems to control the regioselectivity and stereoselectivity of malonate functionalization. Transition metal catalysis, particularly with palladium, has been instrumental in this area. acs.orguwindsor.ca For example, in the palladium-catalyzed alkylation of dihydropyran derivatives, the regioselectivity of the malonate anion's attack is governed primarily by electronic factors rather than steric hindrance. acs.org
Novel catalytic systems are continuously being developed to achieve highly selective transformations. Iridium-catalyzed asymmetric allylic alkylation allows for the enantioselective functionalization at the α-position of unsaturated malonates, which can then undergo rearrangement to afford a γ-alkylated product. nih.gov The control of regioselectivity is crucial when multiple reactive sites are present. Whether a reaction proceeds under kinetic or thermodynamic control can determine which enolate is formed and subsequently alkylated, although mixtures of products can sometimes result. libretexts.org The development of these advanced methods allows for the synthesis of increasingly complex and stereochemically defined malonate analogues. rsc.org
Alternative Synthetic Routes to Substituted Malonates
While direct alkylation of the malonate enolate is the most common strategy, several alternative synthetic routes have been developed to access substituted malonates. These methods are particularly valuable for introducing substituents that are not amenable to standard SN2 conditions.
Alternative strategies include:
Knoevenagel Condensation/Reduction Sequences: This two-step process involves the initial condensation of a malonate ester with an aldehyde or ketone (Knoevenagel condensation) to form an alkylidene malonate. Subsequent reduction of the carbon-carbon double bond yields the substituted malonate derivative. nih.gov
Michael Addition: The enolate of a malonate ester can act as a nucleophile in a Michael (1,4-conjugate) addition to an α,β-unsaturated carbonyl compound. This reaction forms a new carbon-carbon bond and is a powerful method for creating more complex substituted malonates. nih.gov
Reactions Involving Meldrum's Acid: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile cyclic malonic acid derivative. It can be alkylated and then undergo alcoholysis to open the ring, forming a mono-ester of a substituted malonic acid. nih.govresearchgate.net This provides a flexible entry point for creating a wide variety of malonate derivatives. researchgate.net
Photoinduced Catalysis: Recent advances include photoinduced catalytic methods that enable the α-alkylation of active methylene (B1212753) compounds like dimethyl malonate with nonactivated alkenes under mild conditions, expanding the range of accessible alkyl groups. organic-chemistry.org
These alternative routes complement direct alkylation strategies, providing chemists with a broad toolkit for the synthesis of diverse and structurally complex malonate analogues. nih.gov
Condensation Reactions with Carbonyl Compounds (e.g., Knoevenagel Condensation)
The Knoevenagel condensation is a cornerstone of organic synthesis, providing a reliable method for forming carbon-carbon bonds. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of a compound with an active methylene group, such as dimethyl malonate, to a carbonyl group of an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The initial product is a β-hydroxy carbonyl compound, which often undergoes spontaneous dehydration to yield an α,β-unsaturated product. sigmaaldrich.com
In the context of this compound synthesis, the Knoevenagel condensation can be adapted to react dimethyl malonate with butyraldehyde. The reaction is catalyzed by a mild base, which is basic enough to deprotonate the dimethyl malonate to form a carbanion, but not so basic as to cause self-condensation of the butyraldehyde. amazonaws.com Various catalysts and conditions have been explored to optimize this transformation. For instance, the use of a cerium chloride heptahydrate-sodium iodide (CeCl₃·7H₂O–NaI) system has been shown to be an effective and water-tolerant green Lewis acid promoter for Knoevenagel condensations. researchgate.net
The versatility of the Knoevenagel condensation extends to the synthesis of a wide array of functionalized molecules. For example, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in ethanol (B145695), using piperidine (B6355638) as a base, yields a charge transfer complex. wikipedia.org Furthermore, sequential Knoevenagel condensation/cyclization reactions have been developed to synthesize complex structures like indene (B144670) and benzofulvene derivatives from substituted benzaldehydes and malonates. nih.gov The reaction conditions, including the choice of catalyst and solvent, can be tuned to selectively yield different products. nih.gov For instance, using piperidine and acetic acid in benzene (B151609) can produce a benzylidene malonate, while a titanium tetrachloride-pyridine system can lead to an indene derivative. nih.gov
The table below summarizes the outcomes of different Knoevenagel condensation reaction conditions.
| Reactants | Catalyst/Conditions | Major Product | Yield |
| 2-(1-phenylvinyl)benzaldehyde + malonates | Piperidine, AcOH, Benzene, 80°C, 1.5h | Benzylidene malonate | 75% |
| 2-(1-phenylvinyl)benzaldehyde + malonates | Piperidine, AcOH, Benzene, 80°C, 17h | Indene derivative | 56% |
| 2-(1-phenylvinyl)benzaldehyde + malonates | TiCl₄-pyridine, Room Temperature | Indene derivative | 79% |
| 2-(1-phenylvinyl)benzaldehyde + malonates | TiCl₄-Et₃N | Benzofulvene | 40% |
| Aldehydes + Diethylmalonate | Immobilized Bovine Serum Albumin (BSA) in DMSO | Knoevenagel product | 85-89% |
| Aldehydes + Diethylmalonate | Immobilized Gelatine in DMSO | Knoevenagel product | 85-89% |
This table showcases the influence of catalysts and reaction times on product selectivity and yield in Knoevenagel condensations. Data sourced from multiple studies. amazonaws.comnih.govrsc.org
Tandem Reduction-Cyclization Methodologies for Heterocycle Formation
While direct information on tandem reduction-cyclization methodologies specifically employing this compound is limited, the principles of this synthetic strategy can be applied to its derivatives. Tandem reactions, which combine multiple reaction steps in a single pot, are highly efficient and align with the principles of green chemistry.
One potential application involves the synthesis of 2,5-dihydropyrrole formyl hydroxyamino derivatives, which act as peptide deformylase inhibitors. lookchem.com These inhibitors are significant in the development of treatments for drug-resistant bacteria. lookchem.com The synthesis could conceptually start from a derivative of this compound, which undergoes a sequence of reduction and cyclization steps to form the heterocyclic ring system.
Furthermore, the synthesis of α-helix mimetics, which are important in bioactive peptides, can be achieved through a decarboxylation/reduction sequence of derivatives of malonic esters. researchgate.net This suggests that this compound could be a precursor to intermediates that, upon further transformation, yield complex heterocyclic structures.
Green Chemistry Approaches in Malonate Synthesis and Derivatization
Green chemistry principles are increasingly being integrated into the synthesis of malonates and their derivatives to minimize environmental impact. These approaches focus on using environmentally benign reagents, solvents, and catalysts, as well as improving energy efficiency.
One notable green approach is the use of microwave-assisted organic synthesis. For instance, the decarboxylation of malonic acid derivatives can be achieved under solvent-free and catalyst-free conditions using microwave irradiation, resulting in high yields and short reaction times (3-10 minutes). scirp.org This method is considered environmentally friendly due to the absence of solvents and catalysts. scirp.org
Another green strategy involves the use of biocatalysts. For example, immobilized bovine serum albumin (BSA) and gelatine have been successfully used to catalyze the Knoevenagel condensation of aldehydes with diethylmalonate at room temperature in dimethyl sulfoxide (DMSO). amazonaws.comrsc.org The immobilized enzymes can be easily recovered and recycled multiple times without a significant loss in activity, and the solvent can also be recovered and reused. amazonaws.comrsc.org
Furthermore, a green and clean process for preparing malonates has been developed using cyanoacetic acid, hydrogen chloride (or its alcoholic solution), and an alcohol. google.com This method is advantageous as it utilizes hydrogen chloride, a by-product from other industrial processes, and produces ammonium chloride as the only by-product, which can be reasonably utilized. google.com
Lygos, Inc. is developing a bio-based production of malonate esters, including dimethyl malonate (DMM) and diethyl malonate (DEM), from fermentation solutions. biomade.org This process, termed Ecoteria™, aims to be more efficient, cost-effective, and environmentally safer than traditional chemical synthesis by using downstream processing, continuous piloting, and recycling of waste streams. biomade.org
The following table highlights some green chemistry approaches in malonate synthesis.
| Green Approach | Description | Advantages |
| Microwave-assisted decarboxylation | Solvent-free and catalyst-free decarboxylation of malonic acid derivatives. scirp.org | High yield, short reaction time, environmentally friendly. scirp.org |
| Biocatalysis | Use of immobilized enzymes like BSA or gelatine for Knoevenagel condensation. amazonaws.comrsc.org | Mild reaction conditions, catalyst and solvent recyclability. amazonaws.comrsc.org |
| By-product utilization | Use of by-product hydrogen chloride in the synthesis of malonates from cyanoacetic acid. google.com | Resource efficiency, reduced waste. google.com |
| Bio-based production | Fermentation-based synthesis of malonate esters from renewable feedstocks. biomade.org | Sustainability, potential for cost-effectiveness and reduced environmental impact. biomade.org |
This table provides a summary of various green chemistry strategies applied to the synthesis and derivatization of malonates.
Industrial-Scale Synthesis Considerations and Process Optimization Studies
The transition from laboratory-scale synthesis to industrial-scale production of this compound presents several challenges and requires careful consideration of scalability, purity, yield, and waste management. rsc.org
Scalability of Established Protocols and Process Intensification
Scaling up the synthesis of malonates necessitates the evaluation and optimization of established laboratory protocols. For instance, in the alkylation of diethyl malonate, a common method for producing compounds like diethyl butylmalonate, the choice of base and catalyst is critical for large-scale production. While sodium ethoxide is favored for large batches due to simpler waste management, copper(I) chloride catalysis is prevalent in pharmaceutical applications where high yield is paramount.
Process intensification is a key strategy for improving the efficiency and sustainability of chemical processes. acs.org Reactive distillation, a technique that combines reaction and separation in a single unit, is a prime example of process intensification. researchgate.net It has been investigated for the production of malonic acid from dimethyl malonate, offering potential for energy savings and increased efficiency. researchgate.netresearcher.life
Lygos's Ecoteria™ platform exemplifies process intensification in the biomanufacturing of malonates. biomade.org By integrating downstream processing, continuous piloting, and waste stream recycling, they aim to create a more efficient and cost-effective industrial process. biomade.org
Achieving High Purity and Yield in Large-Scale Production
Achieving high purity and yield is a primary objective in the industrial production of this compound. A Chinese patent describes a method for preparing dimethyl n-butylmalonate with a purity of over 99% and a yield of 82%. google.com This process involves the reaction of dimethyl malonate with n-chlorobutane in the presence of an inorganic base and a phase transfer catalyst, followed by distillation to remove unreacted starting materials and isolate the product. google.com
Another patent details a method for producing diethyl malonate with a total yield of over 90% from chloroacetic acid. google.com This process involves several steps, including neutralization, cyanation, esterification, and purification by distillation, with a focus on recycling water to minimize waste and reduce production costs. google.com
The purification of the final product is a critical step. Fractional distillation under reduced pressure is a common method for isolating this compound from the reaction mixture. google.com In some cases, recrystallization is also employed to achieve higher purity. chemicalbook.com
The table below presents data on yield and purity from different synthetic methods for malonate esters.
| Product | Synthetic Method | Yield | Purity |
| Dimethyl n-butylmalonate | Alkylation with n-chlorobutane | 82% | >99% |
| Diethyl malonate | From chloroacetic acid | >90% | Not specified |
| Diethyl n-butylmalonate | CuCl-catalyzed alkylation | 92% | Not specified |
| Diethyl butylmalonate | Alkylation with butyl iodide | 82% | High |
This table compares the reported yields and purities for different industrial-scale synthesis methods of malonate esters. google.comgoogle.comchemicalbook.com
Strategies for Waste Management and By-product Mitigation
Effective waste management and by-product mitigation are crucial for the economic viability and environmental sustainability of industrial-scale malonate synthesis. One strategy is to design processes that minimize the formation of by-products. For example, using n-chlorobutane as the alkylating agent in the synthesis of dimethyl n-butylmalonate is preferred over more reactive halides like iodo-n-butane to avoid the formation of disubstituted impurities. google.com
The recycling of unreacted materials and solvents is another important aspect of waste reduction. In the synthesis of dimethyl n-butylmalonate, unreacted dimethyl malonate and the solvent DMF can be recovered and reused in subsequent batches. google.com Similarly, a process for producing diethyl malonate emphasizes the recycling of industrial water to achieve zero discharge of industrial wastewater. google.com
The choice of reagents can also impact waste management. For instance, the use of sodium ethoxide in large-scale alkylation of diethyl malonate is favored because it simplifies waste treatment compared to methods using copper catalysts, which can generate copper sludge.
In bio-based production processes, the upcycling of waste streams is a key strategy. Lygos's Ecoteria™ platform includes the recycling and upcycling of waste streams as part of its sustainable manufacturing process. biomade.org
Elucidation of Chemical Reactivity and Mechanistic Pathways
Nucleophilic Reactivity of the Malonate Methylene (B1212753) Carbon
The chemical behavior of dimethyl butylmalonate is significantly influenced by the methylene group (CH₂) positioned between two carbonyl groups. This structural arrangement renders the protons on the methylene carbon acidic, making it a key site for nucleophilic reactions.
The acidity of the α-hydrogen atom of the methylene group in malonic esters like this compound allows for its removal by a base to form a resonance-stabilized carbanion, often referred to as an enolate. guidechem.comjove.com The choice of base is crucial to prevent unwanted side reactions such as hydrolysis or transesterification. wikipedia.org
Common deprotonation strategies include the use of:
Sodium hydride (NaH): A strong, non-nucleophilic base that effectively deprotonates the malonate. It is often used in solvents like N,N-dimethylformamide (DMF). chemicalbook.com
Sodium ethoxide (NaOEt): A classic base for malonic ester synthesis. guidechem.com To avoid transesterification where the methyl ester groups could be exchanged for ethyl esters, it is ideal to use the corresponding sodium methoxide (B1231860). However, the use of sodium ethoxide is also documented. sciencemadness.org
Potassium carbonate (K₂CO₃): In combination with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a solvent such as DMF, potassium carbonate can facilitate the deprotonation.
The resulting carbanion is stabilized by the delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms, as depicted in the resonance structures below. This stability makes the carbanion a soft nucleophile, readily participating in various bond-forming reactions. guidechem.com

The resonance-stabilized carbanion generated from this compound is a potent nucleophile that readily attacks electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is fundamental to the malonic ester synthesis, a versatile method for preparing carboxylic acids.
A primary example of this is the alkylation reaction . The carbanion can react with an alkyl halide, such as 1-iodobutane (B1219991) or 1-bromobutane, in an Sₙ2 reaction. guidechem.comchemicalbook.com The nucleophilic carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new C-C bond.
The general mechanism involves:
Deprotonation: Formation of the malonate carbanion using a suitable base. guidechem.com
Nucleophilic Attack: The carbanion attacks the electrophile (e.g., an alkyl halide). guidechem.com
Product Formation: A new, more complex malonic ester is formed.
This process allows for the introduction of various alkyl groups onto the α-carbon of the malonate.
Dealkoxycarbonylation Reactions (Krapcho Reaction) in Malonate Ester Transformations
The Krapcho reaction is a significant transformation for malonic esters, providing a method for the removal of one of the ester groups, a process known as dealkoxycarbonylation. wikipedia.orgorganicreactions.org This reaction is particularly useful as it avoids the harsh conditions of traditional saponification followed by thermal decarboxylation. organicreactions.org
The Krapcho reaction typically involves heating the malonic ester in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), often with the addition of water and a salt like sodium chloride or lithium chloride. wikipedia.orgscribd.com
The proposed mechanism for a disubstituted malonate ester involves the following steps:
Nucleophilic Attack: A halide anion (e.g., Cl⁻) from the salt attacks one of the methyl groups of the ester in an Sₙ2 fashion. wikipedia.org This results in the formation of a carboxylate anion and a methyl halide.
Decarboxylation: The carboxylate intermediate is unstable and readily loses carbon dioxide (CO₂) to form a carbanion. wikipedia.org
Protonation: The carbanion is then protonated by a proton source in the reaction mixture, typically water, to yield the final monoester product. wikipedia.org
The loss of CO₂ gas helps to drive the reaction to completion according to Le Chatelier's principle. wikipedia.org Palladium-catalyzed decarboxylation reactions of allylic malonates have also been developed, which proceed under neutral conditions at room temperature. nih.gov
The rate and efficiency of the Krapcho reaction are highly dependent on the solvent system and the presence of salt additives.
Solvent Systems:
Dipolar Aprotic Solvents: Solvents like DMSO, DMF, and hexamethylphosphoramide (B148902) (HMPA) are highly effective for the Krapcho reaction. organicreactions.org DMSO is a common choice, and its presence can enhance selectivity. organic-chemistry.org
Aqueous Microwave Conditions: More environmentally friendly methods have been developed using water as the solvent under microwave irradiation. organic-chemistry.orgresearchgate.net While DMSO can accelerate the reaction and improve selectivity when used as a co-solvent, its complete removal is possible, offering a greener alternative. organic-chemistry.orgthieme-connect.com
Salt Additives:
Halide Salts: Salts such as NaCl, LiCl, KCN, and NaCN are known to significantly accelerate the reaction. wikipedia.org The anion of the salt acts as the nucleophile in the initial dealkylation step.
Lithium Salts: In aqueous microwave conditions, lithium salts have been shown to be particularly effective. organic-chemistry.org Lithium sulfate (B86663) has been identified as an excellent catalyst, potentially due to favorable cation coordination and the basicity of the sulfate anion. organic-chemistry.orgresearchgate.net
Anion Basicity: A strong correlation has been observed between the pKa of the salt's anion and the reaction rate, suggesting a base-catalyzed hydrolysis mechanism in aqueous media. organic-chemistry.orgresearchgate.net More basic anions lead to faster conversion rates. organic-chemistry.org
| Salt Additive | Anion pKa | Effect on Conversion Rate | Reference |
|---|---|---|---|
| LiCl | -7 | Accelerates reaction | wikipedia.org |
| NaCl | -7 | Accelerates reaction | wikipedia.org |
| Li₂SO₄ | 1.99 | High efficiency, especially in aqueous microwave conditions | organic-chemistry.org |
| NaF | 3.17 | High efficiency | organic-chemistry.org |
| Na₂SO₄ | 1.99 | High efficiency | organic-chemistry.org |
Condensation Reactions and Formation of Cyclic Structures
This compound serves as a key building block in various condensation reactions, which are crucial for the synthesis of more complex molecules, including cyclic structures.
One of the fundamental condensation reactions involving malonic esters is the Knoevenagel condensation . While this reaction typically involves an active methylene compound and an aldehyde or ketone, derivatives of this compound can participate in similar transformations.
Furthermore, intramolecular reactions of appropriately substituted butylmalonate derivatives can lead to the formation of rings. For instance, if a butylmalonate is synthesized from a dihalide, a subsequent intramolecular alkylation can occur, leading to a cyclic compound. The synthesis of cycloalkanecarboxylic acids can be achieved by reacting diethyl malonate with a suitable dihalide, which then undergoes intramolecular cyclization. jove.com
Intra- and Intermolecular Condensation Pathways
The active methylene group of this compound makes it an ideal substrate for condensation reactions. One of the most fundamental of these is the Knoevenagel condensation. In this reaction, the malonate ester condenses with an aldehyde or ketone. The process is typically catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the malonate to form the nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, leading to an aldol-type adduct that subsequently dehydrates to yield a new carbon-carbon double bond. The resulting product is an α,β-unsaturated system. The general mechanism involves the condensation of a compound with an active methylene group, like a malonate, with a carbonyl compound, followed by dehydration. acs.org
Synthesis of Pyrimidine (B1678525) Derivatives via Biginelli Reaction
This compound serves as a key component in the multicomponent Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs). derpharmachemica.comnih.gov This one-pot cyclocondensation involves an aldehyde (such as benzaldehyde), a β-dicarbonyl compound (this compound), and urea (B33335) or thiourea (B124793). derpharmachemica.comresearchgate.net The reaction is typically acid-catalyzed.
Three primary mechanisms have been proposed for the Biginelli reaction, with the most accepted pathway proceeding through an iminium intermediate. mdpi.com The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the enol form of this compound. Subsequent cyclization via intramolecular attack of the amine on a carbonyl group, followed by dehydration, yields the final dihydropyrimidine (B8664642) ring structure. mdpi.com The use of this reaction provides a straightforward and efficient route to a wide range of biologically significant pyrimidine derivatives. derpharmachemica.comnih.govmdpi.com
Advanced Addition Reactions
The nucleophilic character of the this compound enolate is exploited in several advanced addition reactions, enabling the stereoselective formation of complex molecular architectures.
Michael Addition Reactions with Unsaturated Systems
The Michael reaction, or conjugate 1,4-addition, is a cornerstone of C-C bond formation where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.org this compound is an excellent Michael donor due to the stability of its corresponding enolate. wikipedia.org In a typical process, a base abstracts a proton from the α-carbon of the malonate, and the resulting carbanion attacks the β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone or aldehyde. wikipedia.orgrsc.org
The development of asymmetric Michael additions has allowed for the synthesis of chiral products with high enantioselectivity. nih.govrsc.org Organocatalysis, using chiral amines or their salts, has proven particularly effective. nih.govrsc.org For example, the reaction can be catalyzed by chiral primary amines like 1,2-diphenylethanediamine (DPEN) in the presence of an acid co-catalyst. nih.govrsc.org These catalysts activate the unsaturated system by forming a transient iminium ion, which lowers the LUMO and facilitates the nucleophilic attack by the malonate. acs.org
Table 1: Examples of Asymmetric Michael Addition Reactions
| Michael Acceptor | Malonate Donor | Catalyst (mol%) | Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Benzylideneacetone | Diethyl malonate | (R,R)-DPEN (20) | o-Phthalic acid, EtOH, rt, 168h | 85 | 92 | nih.gov |
| Cinnamaldehyde | Dimethyl malonate | Proline lithium salt (10) | THF, rt, 24h | 95 | N/A | rsc.org |
| 4-Nitrobenzylideneacetone | Dimethyl malonate | (R,R)-DPEN (20) | Benzoic acid, Ether, rt, 168h | 93 | 98 | nih.gov |
| 2-Cyclohexen-1-one | Diethyl malonate | (R,R)-DPEN (20) | o-Phthalic acid, EtOH, rt, 96h | 97 | 87 | nih.govrsc.org |
Catalytic Asymmetric Intermolecular Stetter Reactions
The Stetter reaction is a conjugate addition that involves the 1,4-addition of an aldehyde to a Michael acceptor, a process that represents a powerful umpolung (reactivity reversal) of the aldehyde's typical electrophilic character. thieme-connect.dersc.org This transformation is catalyzed by N-heterocyclic carbenes (NHCs). nih.gov The NHC catalyst first adds to the aldehyde to form a nucleophilic Breslow intermediate. This intermediate then acts as an acyl anion equivalent, attacking the β-position of an activated alkene, such as an alkylidenemalonate derived from this compound. nih.govnih.gov
In the asymmetric variant, chiral NHC catalysts, often derived from amino acids like phenylalanine, are used to induce stereoselectivity. nih.gov The reaction of glyoxamides with alkylidenemalonates in the presence of a chiral triazolium salt precatalyst can produce Stetter adducts in good yields and with high enantiomeric excess. nih.govnih.gov The choice of base and solvent is critical for optimizing both yield and enantioselectivity. thieme-connect.de
Table 2: Asymmetric Intermolecular Stetter Reaction of Glyoxamides with Alkylidenemalonates
| Aldehyde | Michael Acceptor (Alkylidenemalonate) | Catalyst (mol%) | Base | Temp (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| Morpholine-derived glyoxamide | Di-tert-butyl ethylidenemalonate | Phenylalanine-derived triazolium salt (20) | Hünig's base | -10 | 84 | 90 | nih.gov |
| Morpholine-derived glyoxamide | Di-tert-butyl propylidenemalonate | Phenylalanine-derived triazolium salt (20) | Hünig's base | -10 | 83 | 90 | nih.gov |
| 2-Furaldehyde | Dimethyl benzylidenemalonate | Pyroglutamic acid-derived triazolium salt (10) | Cs₂CO₃ | rt | 90 | 78 (>99 after recrystallization) | thieme-connect.de |
| Pyrrolidine-derived glyoxamide | Di-tert-butylmalonate | Phenylalanine-derived triazolium salt (20) | DBU | rt | 90 | 69 | nih.gov |
Metal-Catalyzed Transformations
The versatility of this compound is further expanded through its participation in metal-catalyzed reactions, particularly those involving palladium.
Palladium-Catalyzed Reactions Involving Allylic Esters via π-Allylpalladium Complexes
This reaction is highly valuable due to its stereospecificity and the ability to control regioselectivity through the choice of ligands on the palladium catalyst. utexas.edu The reaction can be rendered asymmetric by using chiral ligands, which can differentiate between enantiotopic faces of the π-allyl complex or enantiotopic leaving groups on a meso substrate. nih.gov The transformation provides a direct route to allylated malonic esters, which are versatile intermediates for further synthetic elaboration. nih.gov
Reactivity with Organometallic Reagents (e.g., Iron Complexes)
The reactivity of dialkyl malonates with organometallic reagents is a cornerstone of modern organic synthesis, enabling the formation of complex carbon skeletons. While literature specifically detailing the reactions of this compound with iron complexes is sparse, the general reactivity patterns of substituted malonates can provide significant insight. Iron complexes, being cost-effective and possessing unique catalytic activities, are of particular interest.
One key reaction involves the use of iron-based catalysts for allylic alkylation. In these reactions, the malonate anion, generated by the deprotonation of the acidic C-H bond of the malonate, acts as a nucleophile. For instance, iron-catalyzed asymmetric allylic alkylation of dialkyl malonates with racemic allylic carbonates has been achieved. These reactions often proceed with high enantioselectivity, suggesting the formation of a chiral iron-enolate intermediate. The butyl group on the this compound would sterically and electronically influence the approach of the electrophile and the stability of the resulting complex.
Furthermore, iron complexes can be involved in radical reactions. The reaction of dialkyl malonates with various reagents under iron catalysis can lead to the formation of carbon-centered radicals. These radicals can then participate in a variety of transformations, including addition to alkenes or alkynes. The presence of the butyl group in this compound would influence the stability and reactivity of the corresponding radical intermediate.
Mechanistic Studies of Catalytic Cyclopropanation Reactions
Catalytic cyclopropanation is a powerful method for the synthesis of three-membered rings, which are valuable building blocks in organic chemistry. These reactions typically involve the reaction of a carbene or carbenoid species, generated from a diazo compound, with an alkene. However, another well-established route to cyclopropanes is the Michael-initiated ring-closure (MIRC) reaction.
In the context of this compound, it can serve as the Michael donor. The reaction is initiated by the addition of the enolate of this compound to an activated alkene (Michael acceptor). The resulting intermediate then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. The mechanism of this process is influenced by the nature of the base used to generate the enolate, the solvent, and the specific substrates.
While transition metal-catalyzed cyclopropanations from diazo compounds are more common with alkenes, the principles can be extended to related transformations. For example, dirhodium(II) carboxylates are highly effective catalysts for the reactions of diazo compounds. Mechanistic studies of these reactions have shown that they proceed through a metal-carbene intermediate. The carbene is then transferred to the substrate. In a hypothetical reaction with this compound, the carbene could potentially react with the enolate form of the malonate, leading to various products.
Hydrolysis and Transesterification Pathways
The ester functionalities of this compound are key to its reactivity, allowing for transformations into other functional groups through hydrolysis and transesterification.
Hydrolytic Cleavage to Malonic Acids and Monomers
The hydrolysis of the methyl ester groups in this compound leads to the formation of butylmalonic acid. This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The reaction proceeds through a series of proton transfer and addition-elimination steps.
The resulting butylmalonic acid can be a valuable monomer in polymer synthesis. For example, it can be condensed with diols to form polyesters. The presence of the butyl side chain would impart specific properties to the resulting polymer, such as increased hydrophobicity and flexibility.
Ester Exchange Reactions in Synthesis
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this would involve reacting it with an alcohol (R-OH) to replace the methyl groups with other alkyl or aryl groups (R).
The mechanism of transesterification is analogous to that of hydrolysis.
Base-catalyzed transesterification: An alkoxide (RO⁻) acts as the nucleophile, attacking the carbonyl carbon. This is an equilibrium process, and the equilibrium can be driven to favor the desired product by using a large excess of the reactant alcohol or by removing the methanol (B129727) that is formed as a byproduct.
Acid-catalyzed transesterification: The carbonyl group is protonated, activating it for nucleophilic attack by the alcohol.
These reactions are synthetically useful for modifying the properties of the malonate ester. For example, converting the methyl esters to bulkier esters like tert-butyl esters can be useful for controlling reactivity in subsequent synthetic steps. Transesterification can also be used to introduce functional groups into the ester moiety.
The following table summarizes the key reactions of this compound discussed in this article:
| Reaction Type | Reagents/Catalysts | Products | Key Mechanistic Features |
| Hydrolysis | H₃O⁺ or OH⁻ | Butylmalonic acid | Nucleophilic acyl substitution |
| Transesterification | R-OH, acid or base catalyst | Butylmalonic acid diester (with R groups from alcohol) | Nucleophilic acyl substitution |
| Michael-initiated ring-closure | Base, Michael acceptor | Substituted cyclopropanes | Enolate addition followed by intramolecular substitution |
| Asymmetric Allylic Alkylation | Allylic carbonate, Iron catalyst | Chiral allylated butylmalonate | Formation of a chiral iron-enolate intermediate |
Applications in Complex Molecule Synthesis and Pharmaceutical Intermediates
Synthesis of Biologically Active Heterocyclic Compounds
The malonate scaffold is integral to the formation of numerous heterocyclic systems, some of which possess significant biological activity.
Quinolinone and its derivatives are a critical class of heterocycles found in many biologically active compounds and approved pharmaceuticals. nih.gov A primary method for synthesizing the 4-hydroxyquinoline core structure from malonate esters is the Gould-Jacobs reaction. nih.govunife.it This reaction typically begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. unife.itrsc.org
The process unfolds through a sequence of reactions:
Condensation: An aniline reacts with the malonic acid derivative, substituting the ethoxy group. nih.gov
Cyclization: The resulting intermediate undergoes a thermally induced intramolecular cyclization, often at high temperatures (above 250 °C), to form the quinoline (B57606) ring system. unife.itresearchgate.net
Hydrolysis and Decarboxylation: Saponification of the ester group to a carboxylic acid, followed by thermal decarboxylation, yields the final 4-hydroxyquinolinone product. nih.govrsc.org
While this pathway is a cornerstone for producing quinolinones from malonates, it is important to note that the classic Gould-Jacobs reaction utilizes an alkoxymethylenemalonate, and not a pre-alkylated malonate like dimethyl butylmalonate, as the direct starting material. researchgate.net
The 3,3-disubstituted oxindole (B195798) motif is a common scaffold in a number of biologically active compounds. A key synthetic route to access alkyl 3-alkyloxindole-3-carboxylates involves a tandem reduction-lactamization of dialkyl 2-alkyl-2-(2-nitrophenyl)malonates. While many examples in the literature utilize di-t-butyl esters for this transformation due to the synthetic advantages of the bulky t-butyl group, the method is also established as being highly efficient with dimethyl or diethyl esters.
The synthesis proceeds by introducing an alkyl group at the α-position of a dialkyl (2-nitrophenyl)malonate. This substituted malonate then undergoes a tandem reaction where the nitro group is reduced to an aniline, which subsequently performs an intramolecular nucleophilic attack on one of the ester carbonyls to form the oxindole ring. The presence of an acid can promote the reactivity of this cyclization step. This methodology has been successfully applied to gram-scale synthesis without the need for silica gel column chromatography.
Table 1: Synthesis of Substituted Oxindoles
| Starting Material | Product | Key Reaction Type |
| Dialkyl 2-alkyl-2-(2-nitrophenyl)malonate | Alkyl 3-alkyloxindole-3-carboxylate | Tandem Reduction-Lactamization |
| Di-t-butyl 2-methyl-2-(2-nitrophenyl)malonate | t-Butyl 3-methyloxindole-3-carboxylate | Pd and Brønsted acid catalyzed reduction-lactamization |
Pyrimidine (B1678525) derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. libretexts.org One of the most prominent methods for their synthesis is the Biginelli reaction, a multicomponent reaction that typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). rsc.orgmasterorganicchemistry.com
Recent research has demonstrated that this reaction can be adapted to use dimethyl malonate in place of a β-ketoester. In a three-component reaction, dimethyl malonate, various aldehydes (such as cinnamaldehyde, vanillin, or furfural), and urea or thiourea can be reacted under microwave irradiation to produce novel pyrimidine derivatives with good yields. libretexts.org Some of these newly synthesized compounds have been shown to exhibit antibacterial and antifungal activity. libretexts.org The general applicability of malonic acid derivatives in pyrimidine synthesis is also seen in processes where carbanionic residues of malonates react with precursors like 2-chloropyrimidine. chemistrysteps.com This suggests that this compound, as an α-substituted malonic ester, is a viable substrate for creating more complex, substituted pyrimidine structures.
Table 2: Biginelli-like Reaction for Pyrimidine Synthesis
| Component 1 | Component 2 | Component 3 | Product |
| Dimethyl malonate | Aldehyde (e.g., Cinnamaldehyde) | Urea / Thiourea | Dihydropyrimidine (B8664642) derivative |
| Dimethyl malonate | Vanillin | Urea / Thiourea | Dihydropyrimidine derivative |
| Dimethyl malonate | Furfural | Urea / Thiourea | Dihydropyrimidine derivative |
Precursors for Amino Acid and Peptide Derivatives
Malonic esters are foundational starting materials for the synthesis of α-amino acids, the essential building blocks of proteins.
The aminomalonate synthesis is a robust and widely used extension of the malonic ester synthesis for preparing α-amino acids. masterorganicchemistry.comwikipedia.org The standard method begins with diethyl acetamidomalonate, a derivative of malonic ester where an acetamido group is already present at the α-carbon.
The synthesis follows a clear, multi-step pathway:
Deprotonation: A base, such as sodium ethoxide, is used to deprotonate the α-carbon of diethyl acetamidomalonate, forming a nucleophilic enolate.
Alkylation: The enolate undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide. To synthesize an amino acid with a butyl side chain (e.g., norleucine), a butyl halide such as 1-iodobutane (B1219991) or 1-bromobutane would be used. This step attaches the desired side chain to the α-carbon.
Hydrolysis and Decarboxylation: The resulting alkylated product is treated with aqueous acid and heated. This step hydrolyzes both the ester groups and the amide protecting group, yielding an aminodicarboxylic acid intermediate which is unstable. Upon heating, this intermediate readily decarboxylates (loses CO₂) to furnish the final α-amino acid.
An alternative approach involves starting with an alkylated malonate, such as this compound. In this case, an amino group must be introduced at the α-position. This can be achieved through various methods, such as α-bromination followed by substitution with an amine source, or through direct amination techniques. Following the introduction of the amino group, the ester groups are hydrolyzed, and the resulting substituted malonic acid is decarboxylated to yield the target amino acid.
Synthesis of β-Substituted Gamma-Aminobutyric Acid (GABA) Derivatives
Gamma-Aminobutyric acid (GABA) is a primary inhibitory neurotransmitter in the mammalian central nervous system, and its derivatives are of great interest in pharmacology. The synthesis of β-substituted GABA derivatives often employs the asymmetric Michael addition as a key step. While many syntheses utilize dimethyl malonate or diethyl malonate, the principles of malonic ester synthesis allow for the incorporation of various alkyl groups.
In a typical synthetic route, a malonate ester is used as a nucleophile in a conjugate addition to a nitroalkene. This reaction, often catalyzed by a chiral organocatalyst, establishes the stereochemistry of the final product. For instance, the reaction of a nitroalkene with a malonate ester can yield a chiral γ-nitro ester, which can then be converted to the corresponding β-substituted GABA derivative through a series of reduction and hydrolysis steps.
While specific literature detailing the use of this compound in this exact sequence is not abundant, the established reactivity of malonate esters suggests its utility. By employing this compound, a butyl group would be present at the α-position of the malonate, leading to the formation of a β-substituted GABA derivative bearing a butyl group at the γ-position. This highlights the potential of this compound as a precursor for a diverse range of GABA analogs. mdpi.comresearchgate.netnih.govresearchgate.netscirp.org
Design and Synthesis of Peptide Deformylase Inhibitors for Antibiotic Resistance Research
Peptide deformylase (PDF) is a metalloenzyme that plays a crucial role in bacterial protein synthesis by removing the formyl group from the N-terminus of newly synthesized polypeptides. As this process is essential for bacterial survival and is absent in the cytoplasm of mammalian cells, PDF has emerged as a promising target for the development of novel antibiotics to combat rising antibiotic resistance.
The design of PDF inhibitors often involves creating molecules that can effectively chelate the metal ion in the enzyme's active site while also having moieties that interact with the surrounding amino acid residues to enhance binding affinity and selectivity. While a wide array of chemical scaffolds have been explored for PDF inhibition, the use of malonate derivatives as building blocks is plausible due to their versatility in organic synthesis. Malonic esters can be readily modified to introduce various functional groups and build complex molecular architectures.
Although direct synthetic routes employing this compound for the creation of PDF inhibitors are not extensively documented in the reviewed literature, its potential as a starting material or intermediate cannot be discounted. The principles of organic synthesis would allow for the transformation of this compound into more complex structures that could be incorporated into potential PDF inhibitors. nih.govbiorxiv.orggoogle.comresearchgate.net
Chiral Synthesis and Asymmetric Transformations
The generation of stereochemically defined molecules is of paramount importance in modern organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds. This compound, while achiral itself, can be a substrate in asymmetric reactions to produce chiral molecules with high enantiomeric or diastereomeric purity.
Diastereoselective Coupling Reactions
Diastereoselective reactions are fundamental in constructing molecules with multiple stereocenters in a controlled manner. The coupling of malonate esters with chiral electrophiles can proceed with high diastereoselectivity, governed by the stereochemical information present in the electrophile.
A notable example is the diastereoselective coupling of dimethyl malonate with N-(tert-butyl)sulfinyl imines. This reaction proceeds under mild conditions and affords the corresponding addition products with high diastereoselectivity. The resulting products can be further transformed into enantiomerically enriched β-amino esters and β-lactams, which are important structural motifs in many biologically active compounds.
The stereochemical outcome of such reactions is typically controlled by the chiral sulfinyl group, which directs the nucleophilic attack of the malonate enolate to one of the diastereotopic faces of the imine. While this specific reaction has been reported with dimethyl malonate, the general principle of using chiral auxiliaries to control diastereoselectivity is a cornerstone of asymmetric synthesis. It is therefore plausible that this compound could participate in similar diastereoselective coupling reactions with chiral electrophiles to produce highly functionalized molecules with controlled stereochemistry. beilstein-journals.orgresearchgate.net
Synthesis of Flavor and Fragrance Compounds (e.g., Jasmonates)
This compound and its parent compound, dimethyl malonate, are valuable precursors in the synthesis of various flavor and fragrance compounds. The fragrance industry extensively utilizes dimethyl malonate as a raw material for the synthesis of jasmonates, a class of compounds known for their characteristic floral scents. sanjaychemindia.comwikipedia.orgtnjchem.com
A prominent example is the synthesis of methyl dihydrojasmonate, a widely used fragrance ingredient. The synthesis often involves the Michael addition of dimethyl malonate to 2-pentyl-2-cyclopenten-1-one. This reaction is a key step in constructing the cyclopentanone core with the desired side chains. The resulting adduct can then be decarboxylated to yield the final product. The use of malonate esters in this synthesis provides a versatile and efficient way to introduce the acetic acid side chain onto the cyclopentanone ring. wikipedia.org
While the most common industrial synthesis of methyl dihydrojasmonate uses dimethyl malonate, the use of substituted malonates like this compound could lead to the synthesis of novel jasmonate analogs with potentially interesting and unique olfactory properties. By starting with this compound, the resulting jasmonate derivative would possess a butyl group on the acetic acid side chain, which could significantly alter its scent profile. This highlights the potential of this compound in the creative development of new fragrance molecules. researchgate.netucl.ac.uk
Utilization in Polymer Chemistry and Materials Science
The unique chemical structure of malonate esters, including this compound, makes them attractive monomers for the synthesis of functional polymers. The presence of the two ester groups and the active methylene (B1212753) group allows for a variety of polymerization and post-polymerization modification strategies.
Recent research has demonstrated the facile enzyme-catalyzed synthesis of linear polyesters using dimethyl malonate as the diester component with various aliphatic diols. nih.govrsc.org These polymerizations are conducted under environmentally friendly conditions and yield polymers with interesting properties. One of the notable applications of these malonate-based polyesters is as metal chelating agents. The regularly spaced 1,3-dicarbonyl units along the polymer backbone can effectively bind to metal ions, making these materials promising for applications in areas such as water purification and metal recovery. nih.gov
Furthermore, the broader class of methylene malonate monomers has been shown to undergo anionic polymerization at ambient temperatures, offering a pathway to new polymer architectures for coatings and adhesives. pcimag.com These monomers can be initiated by a variety of weak bases, leading to polymers with controlled molecular weights and narrow molecular weight distributions. The versatility of the malonate structure allows for the incorporation of a wide range of functional groups, enabling the tuning of polymer properties for specific applications. nih.gov
While the direct polymerization of this compound is less explored, its structure suggests potential as a comonomer or as a precursor for the synthesis of functional monomers. The butyl group could impart increased hydrophobicity and altered mechanical properties to the resulting polymers. The field of malonate-based polymers is an expanding area of research, and compounds like this compound represent a source of untapped potential for the development of new materials with tailored properties. researchgate.net
| Polymer Type | Monomers | Synthesis Method | Key Properties/Applications | Reference |
| Linear Polyesters | Dimethyl malonate, aliphatic diols | Enzyme-catalyzed polycondensation | Metal chelation, potential for biodegradability | nih.govrsc.org |
| Methylene Malonate Polymers | Diethyl methylene malonate | Anionic polymerization | Adhesives, coatings, tunable properties | pcimag.comnih.gov |
| Bio-based Polyesters | Malonic acid, 1,3-propanediol | Melt polycondensation | Plasticizers, degradable biomaterials | researchgate.net |
Table 2: Examples of Malonate-Based Polymers and Their Applications
Functionalization of Polymeric Structures
The malonate functional group is utilized for the chemical modification of polymers to impart specific properties, such as metal ion chelation. A notable example involves the functionalization of a chloromethylated polystyrene-divinyl benzene (B151609) polymer with a malonamide derivative, N,N'-dimethyl-N,N'-dibutyl malonamide (DMDBMA). While not this compound itself, this application demonstrates the utility of the core malonate structure in polymer chemistry. In this process, the malonamide is chemically anchored to the polymer backbone, creating a novel chelating material.
This functionalized polymer exhibits a strong affinity for certain metal ions. Research has shown its effectiveness in binding and removing hexa-valent and tetra-valent metal ions from acidic solutions. The fabricated material demonstrated significant sorption capacities for uranium (U(VI)) and thorium (Th(IV)).
Detailed findings from these studies highlight the efficiency of the functionalized polymer as a sorbent material.
Table 1: Metal Sorption Capacity of Malonamide Functionalized Polymer
| Metal Ion | Sorption Capacity (mg/g) at 3M HNO₃ | Adsorption Time for >99.99% | Adsorption Kinetics Model | Adsorption Isotherm Model (for U(VI)) |
|---|---|---|---|---|
| Uranium (U(VI)) | 18.78 ± 1.53 | < 20 minutes | First-order Lagergren | Langmuir |
| Thorium (Th(IV)) | 15.74 ± 1.59 | < 20 minutes | First-order Lagergren | Not specified |
Furthermore, malonate esters like dimethyl malonate can be used in the enzyme-catalyzed synthesis of linear polyesters. These resulting malonate polyesters have been investigated for their potential as effective metal chelators, showcasing another route to functional polymers based on the malonate structure rsc.org.
Preparation of Ionomer Precursors
Malonate esters are valuable in the synthesis of end-functionalized polymers, which can serve as precursors to ionomers. Ionomers are polymers that contain a small amount of ionic groups along the polymer chain, which strongly influence the material's properties.
The process can involve living cationic polymerization to create polymers, such as poly(vinyl ethers), with terminal malonate groups acs.org. The malonate group is introduced at the end of the polymer chain, providing a site for further chemical transformation. These terminal dimethyl ester groups can then be hydrolyzed to form dicarboxylic acid groups. Subsequent neutralization of these acidic groups with a base (e.g., a metal hydroxide) introduces ionic centers to the polymer chain, transforming the precursor into a functional ionomer. This method allows for the precise placement of ionic functionality at the chain ends, enabling the creation of well-defined ionomeric structures.
Precursors for Other Specialty Chemicals (e.g., Agrochemicals, Plasticizers)
Dimethyl n-butylmalonate is an important intermediate in the chemical industry for producing a range of specialty chemicals google.com. Its chemical structure, featuring an active methylene group flanked by two ester functionalities, makes it an ideal starting material for various synthetic transformations, most notably the malonic ester synthesis ucalgary.cawikipedia.org. This classic reaction allows for the conversion of alkyl halides into substituted carboxylic acids, with the malonate acting as the equivalent of a -CH₂COOH synthon wikipedia.org.
Agrochemicals: Dimethyl n-butylmalonate is used as a raw material in the synthesis of pesticides google.com. The malonic ester synthesis pathway enables the introduction of diverse alkyl or acyl groups, leading to the creation of complex molecules with potential biocidal activity.
Plasticizers: Malonate esters, in general, are recognized for their application as plasticizers specialchem.com. The properties of related compounds, such as dibutyl malonate, make them useful as plasticizers and solvents in some polymer industries . While specific data on this compound as a primary plasticizer is limited, its structural similarity to other malonate esters suggests its potential in this application. Bio-based malonates are being explored as phthalate-free PVC plasticizers, which could offer a lower risk of migration specialchem.com.
Advanced Spectroscopic and Analytical Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework of dimethyl butylmalonate.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals corresponding to the protons of the butyl group and the methoxy (B1213986) groups. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows the following chemical shifts (δ) in parts per million (ppm): a triplet at approximately 0.91 ppm for the terminal methyl (CH₃) protons of the butyl group, a multiplet around 1.32 ppm for the internal methylene (B1212753) (CH₂) protons, another multiplet near 1.95 ppm for the methylene protons adjacent to the malonate carbon, a triplet at 3.32 ppm for the single methine (CH) proton on the malonate core, and a sharp singlet at 3.73 ppm corresponding to the six equivalent protons of the two methoxy (OCH₃) groups. google.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure. The spectrum would show distinct signals for the carbonyl carbons of the ester groups (typically in the 168-172 ppm range), the methoxy carbons (around 52-53 ppm), the central methine carbon of the malonate unit (approximately 50-55 ppm), and separate signals for each of the four carbons in the n-butyl chain.
Table 1: ¹H NMR Spectroscopic Data for this compound Use the slider to view the data.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 0.91 | Triplet | 3H | -CH₂-CH₂-CH₂-CH₃ |
| 1.32 | Multiplet | 2H | -CH₂-CH₂ -CH₂-CH₃ |
| 1.95 | Multiplet | 2H | -CH₂ -CH₂-CH₂-CH₃ |
| 3.32 | Triplet | 1H | >CH -CH₂- |
| 3.73 | Singlet | 6H | -CO-O-CH₃ |
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions characteristic of an aliphatic ester.
The most prominent feature is a strong, sharp absorption band in the region of 1730-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester groups. Other significant bands include C-O stretching vibrations, typically found in the 1000-1300 cm⁻¹ range. The spectrum also displays C-H stretching vibrations from the butyl and methyl groups, which appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), and C-H bending vibrations at lower wavenumbers.
Table 2: Characteristic IR Absorption Bands for this compound Use the slider to view the data.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 2850-2960 | C-H Stretch | Alkyl (Butyl, Methyl) |
| 1730-1750 | C=O Stretch | Ester Carbonyl |
| 1000-1300 | C-O Stretch | Ester |
| 1350-1470 | C-H Bend | Alkyl (Butyl, Methyl) |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For this compound (C₉H₁₆O₄), the molecular weight is 188.22 g/mol .
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 188. The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways for malonic esters often involve the loss of the alkoxy group or the entire ester functionality. For this compound, characteristic fragments would be expected from the loss of a methoxy radical (•OCH₃, 31 Da) to give an ion at m/z 157, or the loss of a methoxycarbonyl group (•COOCH₃, 59 Da) resulting in an ion at m/z 129. Another significant fragmentation would be the cleavage of the butyl group (•C₄H₉, 57 Da), leading to a fragment at m/z 131.
X-ray Diffraction (XRD) for Crystal Structure Determination and Molecular Arrangement
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, this compound is a liquid at standard temperature and pressure. google.com Therefore, single-crystal XRD analysis is not applicable unless the compound is crystallized, typically at low temperatures. As of now, the crystal structure of this compound has not been reported in publicly available literature, and thus, no XRD data is available. Such an analysis would require specialized cryogenic techniques to obtain a single crystal suitable for diffraction studies.
Chromatographic Techniques (e.g., Gas Chromatography for Purity and Mixture Analysis)
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound.
GC analysis is routinely used to determine the purity of this compound, with commercial-grade products often demonstrating purities exceeding 99%. google.comtcichemicals.com The technique can effectively separate the target compound from starting materials, byproducts, or residual solvents from its synthesis. In synthetic chemistry, GC is also employed to monitor the progress of reactions that produce or consume this compound, allowing for optimization of reaction conditions. google.com
Thermal Analysis (e.g., Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)) for Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) measures changes in mass with temperature. A TGA thermogram for this compound would show a stable baseline until the temperature approaches its boiling point (reported as 219.6 °C at 760 mmHg). google.com At this point, a sharp, single-step mass loss corresponding to the complete volatilization of the sample would be observed. The analysis would also reveal the onset temperature of thermal decomposition if it occurs below the boiling point under the experimental conditions.
Differential Thermal Analysis (DTA) detects temperature differences between a sample and an inert reference. A DTA curve would show endothermic peaks corresponding to phase transitions. For this compound, a significant endothermic peak would be observed at its boiling point, representing the enthalpy of vaporization.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity.
For this compound, with a molecular formula of C₉H₁₆O₄, the theoretical elemental composition can be calculated. This analysis is a crucial quality control step to confirm that the synthesized compound has the correct empirical formula.
Table 3: Theoretical Elemental Composition of this compound (C₉H₁₆O₄) Use the slider to view the data.
| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 108.099 | 57.43 |
| Hydrogen | H | 1.008 | 16.128 | 8.57 |
| Oxygen | O | 15.999 | 63.996 | 34.00 |
| Total | 188.223 | 100.00 |
Application as Standard Reference Compounds in Analytical Chemistry
This compound, a dialkyl malonate derivative, holds potential for application as a standard reference compound in various analytical chemistry techniques. Its utility in this regard is predicated on its chemical stability, high purity, and distinct spectroscopic properties, which are essential for accurate quantification and identification of analytes. While not as extensively documented as a certified reference material compared to other compounds, its characteristics make it a suitable candidate for use as an internal standard or for the validation of analytical methods, particularly in chromatography and spectroscopy.
The purity of a reference standard is paramount for its application. This compound can be synthesized and purified to a high degree, with methods such as fractional distillation under reduced pressure being employed to achieve purities exceeding 99%. google.com This high level of purity is a critical prerequisite for its use in establishing calibration curves and for the precise quantification of related compounds.
In analytical techniques such as gas chromatography (GC), an internal standard is often employed to improve the precision and accuracy of quantitative analysis. The internal standard is a compound of known concentration that is added to both the sample and calibration standards. By comparing the detector response of the analyte to that of the internal standard, variations in injection volume and instrument response can be compensated for. The selection of an appropriate internal standard is crucial; it should be a compound that is chemically similar to the analyte but well-resolved from it and other sample components in the chromatogram. Given its structural similarity to other malonic acid esters and related compounds, this compound can serve this purpose effectively in specific analytical methods.
Furthermore, in quantitative nuclear magnetic resonance (qNMR) spectroscopy, a highly accurate and precise method for determining the concentration of substances, a well-characterized internal standard is essential. The concentration of the analyte is determined by comparing the integral of a specific resonance signal of the analyte with that of a known amount of the internal standard. The distinct signals in the ¹H NMR spectrum of this compound, particularly the sharp singlet for the methoxy protons, provide a clear reference point for such quantitative measurements.
The spectroscopic characteristics of this compound are well-defined, allowing for its unambiguous identification and characterization. This is a fundamental requirement for any compound intended for use as a reference standard.
Interactive Data Table: Spectroscopic Data for this compound
| Spectroscopic Data | Value |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.78 (s, 6H), 3.41 (t, J=7.6 Hz, 1H), 1.93 (q, J=7.6 Hz, 2H), 1.42-1.30 (m, 4H), 0.93 (t, J=7.6 Hz, 3H) google.com |
Detailed Research Findings:
While specific studies detailing the formal certification of this compound as a reference material are limited, its application in research underscores its suitability for such a role. A Chinese patent describing a method for preparing Dimethyl n-butylmalonate provides ¹H NMR data, which is fundamental for the structural confirmation and purity assessment of the compound. google.com The clear and well-resolved peaks in the NMR spectrum are indicative of a compound that can be reliably identified and quantified.
The patent also highlights the use of gas chromatography (GC) to monitor the progress of the synthesis reaction, indicating the amenability of this compound to chromatographic analysis. google.com For a compound to be used as a reference standard in chromatography, it must exhibit good peak shape and be separable from potential impurities and other components of a mixture.
The broader class of malonic esters is frequently used in organic synthesis, and the accurate quantification of starting materials, intermediates, and final products is crucial for process optimization and quality control. In these contexts, well-characterized compounds like this compound can be used as internal or external standards for chromatographic and spectroscopic analyses to ensure the reliability of the obtained data.
Based on the available research, it is not possible to provide a detailed article on the chemical compound This compound that strictly adheres to the requested outline.
The significant body of research concerning the biological and biomedical investigations outlined—including the competitive inhibition of succinate (B1194679) dehydrogenase, attenuation of reactive oxygen species, impact on neuroinflammation, effects on cognitive function, and inhibition of the mitochondrial dicarboxylate carrier (SLC25A10)—has been conducted on chemically distinct though related compounds, primarily Diethyl butylmalonate and Dimethyl malonate .
There is a lack of specific scientific literature detailing these precise mechanisms and research findings for This compound . Therefore, to ensure scientific accuracy and strictly adhere to the user's instructions of focusing solely on "this compound," the requested article cannot be generated.
Biological and Biomedical Research Investigations
Mitochondrial Dicarboxylate Carrier (DIC) Inhibition
Implications for Adipose Tissue Thermogenesis Research
Recent studies have identified a distinct metabolic pathway that activates thermogenesis, the process of heat production, in brown and beige adipose tissue. A key finding is that the tricarboxylic acid (TCA) cycle intermediate, succinate (B1194679), acts as a significant signaling molecule for initiating this process. nih.gov The accumulation of succinate in brown adipocytes, driven by factors like cold exposure, is sufficient to trigger thermogenic respiration. nih.govnih.gov
This activation is dependent on the oxidation of succinate by the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II of the respiratory chain. nih.govnih.gov The oxidation of succinate by SDH initiates the production of mitochondrial reactive oxygen species (ROS), which in turn drives uncoupling protein 1 (UCP1)-dependent thermogenesis. nih.govnih.gov Consequently, the inhibition of SDH can suppress this heat-generation pathway.
In this context, malonate derivatives are recognized as competitive inhibitors of SDH. mdpi.com Specifically, research has demonstrated that diethyl butylmalonate , a close structural analog of dimethyl butylmalonate, functions as an inhibitor of the mitochondrial SLC25A10 transporter and can inhibit succinate-stimulated oxygen consumption in brown adipocytes. nih.gov This finding implicates butylmalonate esters as tools for probing the mechanisms of thermogenesis and suggests a potential, though not yet fully explored, role in modulating metabolic energy expenditure.
| Compound | Target | Observed Effect | Implication for Thermogenesis |
|---|---|---|---|
| Diethyl butylmalonate | Succinate Dehydrogenase (SDH) / SLC25A10 | Inhibition of succinate-stimulated oxygen consumption rate (OCR). nih.gov | Suppression of UCP1-dependent thermogenesis. nih.gov |
Mechanism of Action as Peptide Deformylase Inhibitors
Peptide deformylase (PDF) is a metalloenzyme crucial for the maturation of newly synthesized polypeptides in bacteria. nih.govnih.gov Its essential role in bacterial survival and its absence in eukaryotic cytosolic protein synthesis make it a compelling target for the development of novel antibacterial agents. nih.gov While various compound classes, such as peptidyl H-phosphonates and alkylsuccinyl hydroxamate derivatives, have been identified as PDF inhibitors, direct research specifically implicating this compound in this role is not extensively documented in current literature. nih.govnih.gov However, the broader class of malonate derivatives, specifically malonamides, has been investigated for antibacterial properties, suggesting that malonate-based scaffolds are of interest in antimicrobial research. nih.gov
The mechanism of PDF inhibitors involves the direct disruption of bacterial protein synthesis. In prokaryotes, the first amino acid of a nascent polypeptide chain is N-formylmethionine. The PDF enzyme is responsible for cleaving this N-terminal formyl group, a critical step that must occur before the methionine can be removed by methionine aminopeptidase. nih.gov By inhibiting PDF, the deformylation step is blocked, leading to an accumulation of formylated proteins that cannot be processed correctly. This disruption of protein maturation ultimately results in the cessation of bacterial growth.
The global rise of antibiotic-resistant bacteria necessitates the discovery of antibiotics with novel mechanisms of action. Since PDF is a highly conserved and essential bacterial enzyme, inhibitors targeting it represent a promising strategy to combat resistant strains. nih.gov The development of new chemical scaffolds, such as malonamide derivatives which have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), is a key area of research to expand the arsenal of effective antibiotics. nih.gov Exploring compounds like this compound and its derivatives could potentially lead to new classes of antibacterial agents that circumvent existing resistance mechanisms. nih.govnih.govmdpi.com
Investigation of Anti-inflammatory Effects at the Cellular and Molecular Level
A significant body of research has focused on the anti-inflammatory properties of malonate esters, particularly dimethyl malonate (DMM) and diethyl butylmalonate. The primary mechanism underlying these effects is the inhibition of succinate dehydrogenase (SDH). frontiersin.orgfrontiersin.org In inflammatory states, accumulated succinate can drive the production of mitochondrial ROS, which act as pro-inflammatory signals. frontiersin.org
By competitively inhibiting SDH, malonate derivatives can reduce this ROS production and modulate inflammatory responses. frontiersin.orgmedchemexpress.com Studies on DMM have shown that it can decrease the production of pro-inflammatory cytokines, such as IL-1β and tumor necrosis factor-α (TNF-α), while increasing the levels of anti-inflammatory cytokines like IL-10. frontiersin.orgnih.gov
At a cellular level, DMM has been observed to regulate the activation and polarization of microglia, key immune cells in the central nervous system. nih.gov It can reduce the number of pro-inflammatory M1 microglia while increasing the number of anti-inflammatory M2 microglia. nih.gov Furthermore, DMM treatment promotes M2 macrophage polarization through a mechanism involving mitochondrial ROS-dependent activation of the STAT6 signaling pathway. nih.gov Diethyl butylmalonate has also been reported to exert anti-inflammatory effects through the inhibition of ROS production. medchemexpress.com
| Compound | Primary Target | Molecular Effects | Cellular Effects |
|---|---|---|---|
| Dimethyl malonate (DMM) | Succinate Dehydrogenase (SDH) | Reduces mitochondrial ROS production. frontiersin.orgnih.gov Decreases pro-inflammatory cytokines (IL-1β, TNF-α). frontiersin.orgnih.gov Increases anti-inflammatory cytokine IL-10. frontiersin.orgnih.gov Enhances STAT6 activation. nih.gov | Inhibits activation of M1 microglia. nih.gov Promotes polarization of M2 microglia/macrophages. nih.govnih.gov |
| Diethyl butylmalonate | Succinate Dehydrogenase (SDH) | Inhibits ROS production. medchemexpress.com | Downregulates neuroinflammation. medchemexpress.com |
Explorations of Other Potential Therapeutic Activities (e.g., Anti-Hepatocellular Carcinoma (HCC) Activity)
Research into malonate derivatives has extended to oncology, with specific investigations into their potential against hepatocellular carcinoma (HCC). A notable study identified a novel 2-benzylmalonate derivative, dimethyl 2-(4-(2-(methyl(phenyl(p-tolyl)methyl)amino)ethoxy)benzyl)malonate (CIB-6) , as a potent inhibitor of HCC growth. mdpi.comnih.gov
The mechanism of this derivative involves the direct inhibition of the signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often aberrantly activated in cancer. mdpi.comnih.gov CIB-6 was found to bind to the STAT3 Src homology 2 (SH2) domain, which selectively inhibits the phosphorylation of STAT3. nih.gov This action prevents STAT3 from carrying out its function as a transcription factor for genes involved in cell proliferation and survival. The inhibition of STAT3 by this malonate derivative leads to the upregulation of β-transducin repeat-containing protein (β-TrCP), an E3 ubiquitin ligase that targets key pro-cancerous proteins like β-catenin for degradation. mdpi.com This cascade of events ultimately suppresses tumor growth, highlighting a potential therapeutic strategy for HCC. mdpi.comnih.gov
| Compound Derivative | Primary Target | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| Dimethyl 2-benzylmalonate (CIB-6) | STAT3 | Binds to STAT3 SH2 domain, inhibiting phosphorylation. nih.gov Upregulates β-TrCP, leading to reduced β-catenin and curbed NF-κB activation. mdpi.com | Suppression of tumor growth in HCC models. mdpi.comnih.gov |
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies help identify the chemical modifications that enhance a desired biological activity.
For instance, in the development of malonamide derivatives as antibacterial agents against MRSA, it was found that asymmetric substituents on the malonate scaffold could induce potent antibacterial activity, nearly equal to that of symmetric derivatives. nih.gov This indicates flexibility in the molecular design for optimizing antibacterial efficacy.
Furthermore, diethyl n-butylmalonate is a key intermediate in the synthesis of 5-butylbarbituric acid derivatives. SAR studies on these barbiturates have shown that the nature of the substituents at the 5-position of the barbituric acid ring, which is derived from the butylmalonate core, is a primary determinant of their hypnotic and sedative potency. These examples demonstrate that the butylmalonate backbone serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of biological activity across different therapeutic areas.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of dimethyl butylmalonate, DFT could be employed to elucidate the mechanisms of its chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, researchers can map out the most likely reaction pathways.
Below is a hypothetical data table illustrating the type of information that could be generated from DFT calculations for a reaction involving this compound.
| Reaction Step | Calculated Activation Energy (kJ/mol) | Transition State Geometry |
| Nucleophilic attack | Data not available | Data not available |
| Tetrahedral intermediate formation | Data not available | Data not available |
| Product formation | Data not available | Data not available |
Molecular Dynamics Simulations of Compound Interactions with Biological Targets
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations can provide detailed information about how a compound like this compound might interact with biological targets such as proteins or nucleic acids. By simulating the dynamic behavior of the compound in a biological environment, researchers can predict binding affinities and modes of interaction. nih.govelifesciences.orgresearchgate.netsemanticscholar.orgresearchgate.net
Currently, there is a lack of published molecular dynamics simulation studies specifically investigating the interactions of this compound with biological targets. Such studies would be valuable in assessing its potential pharmacological or toxicological effects. For example, MD simulations could be used to explore the binding of this compound to the active site of an enzyme, revealing key intermolecular interactions like hydrogen bonds and van der Waals forces that stabilize the complex. nih.govelifesciences.orgresearchgate.netsemanticscholar.orgresearchgate.net
A hypothetical summary of findings from a molecular dynamics simulation is presented in the table below.
| Biological Target | Binding Site | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| Not specified in literature | Data not available | Data not available | Data not available |
Conformational Analysis and Molecular Modeling for Structure-Reactivity Correlations
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its reactivity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. Molecular modeling techniques can be used to perform conformational analysis on this compound to understand how its shape influences its chemical behavior. nih.govgoogle.comnih.govcsbsju.edu
While specific conformational analysis studies for this compound are not extensively documented, such investigations would typically involve searching the potential energy surface of the molecule to find low-energy conformers. The distribution of these conformers can then be correlated with the compound's observed reactivity in different chemical reactions. nih.govgoogle.comnih.govcsbsju.edu
The following table illustrates the type of data that would be generated from a conformational analysis of this compound.
| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (°C) | Predicted Population (%) |
| Data not available | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available | Data not available |
Prediction of Reactivity, Selectivity, and Stereochemical Outcomes
Computational models can be powerful tools for predicting the outcome of chemical reactions, including reactivity, regioselectivity, and stereoselectivity. For this compound, theoretical calculations could be used to predict how it will react under various conditions and with different reagents. nih.govnih.govchemrxiv.org
For example, in reactions where multiple products are possible, computational models can calculate the activation energies for the formation of each product, thereby predicting the major product. Similarly, for reactions involving the formation of chiral centers, these models can predict the stereochemical outcome. There is currently a gap in the scientific literature regarding specific predictions of reactivity and stereoselectivity for this compound using computational methods. nih.govnih.govchemrxiv.org
A hypothetical table summarizing predicted outcomes for a reaction is shown below.
| Reaction Type | Predicted Major Product | Predicted Diastereomeric Ratio | Predicted Enantiomeric Excess (%) |
| Not specified in literature | Data not available | Data not available | Data not available |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new or untested compounds. wikipedia.orgdovepress.comjetir.orgresearchgate.netnih.govnih.govresearchgate.net
To date, no specific QSAR models have been published for this compound and its derivatives. The development of such a model would require a dataset of structurally related compounds with experimentally determined biological activities. From this data, molecular descriptors (physicochemical properties and structural features) would be calculated and correlated with the biological activity to build a predictive model. wikipedia.orgdovepress.comjetir.orgresearchgate.netnih.govnih.govresearchgate.net
The table below provides an example of the components of a hypothetical QSAR model.
| Biological Activity | Molecular Descriptors | QSAR Model Equation | Predictive Power (R²) |
| Not specified in literature | Data not available | Data not available | Data not available |
Environmental Impact and Sustainability Studies
Waste Stream Management and Reduction Strategies in Synthesis
The synthesis of dimethyl butylmalonate, typically via the alkylation of dimethyl malonate, generates waste streams that require management. chemicalbook.com Traditional methods often involve the use of strong bases like sodium hydride or sodium ethoxide and solvents such as DMF (N,N-dimethylformamide) or ethanol (B145695). chemicalbook.comgoogle.com The primary waste products include inorganic salts (e.g., sodium bromide or sodium chloride) and used organic solvents.
Strategies to reduce waste in malonate ester synthesis align with the principles of green chemistry:
Catalyst Use: Employing phase-transfer catalysts can improve reaction efficiency and reduce the amount of base required. google.com
Solvent Recycling: Methods have been developed that allow for the recovery and reuse of solvents like DMF and excess alkylating agents, reducing both cost and environmental discharge. google.com
By-product Valorization: The inorganic salt by-products, such as sodium bromide, can sometimes be recovered and recycled, preventing them from entering waste streams. google.com
Process Optimization: Stepwise addition of reagents and careful monitoring of reaction conditions (e.g., using GC analysis) can maximize the conversion of starting materials, thereby increasing the yield and minimizing the generation of impurities and unreacted starting materials in the waste stream. google.com
Volatile Organic Compound (VOC) Emissions and their Atmospheric Chemistry
This compound is a liquid with a boiling point that suggests it has the potential to be a Volatile Organic Compound (VOC). google.com VOCs are emitted from a wide range of chemical products, including solvents and synthesis intermediates, and can contribute to the formation of ground-level ozone and secondary organic aerosols in the atmosphere. copernicus.orgcopernicus.org
The atmospheric chemistry of this compound, if released, would be governed by its reactions with key atmospheric oxidants like the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). As discussed in the photooxidation section, reaction with OH radicals is likely the dominant degradation pathway during the daytime. This process would break down the parent molecule into smaller, oxygenated compounds, contributing to the complex chemical cycles in the troposphere. The rate of these reactions determines the atmospheric lifetime of the compound. While specific data for this compound is scarce, its structure suggests a reactivity comparable to other aliphatic esters.
Assessment of Environmental Risk and Safety Considerations in Chemical Research Settings
The environmental risk assessment for chemicals like this compound involves evaluating potential hazards and exposure. In a research setting, this requires careful handling and disposal procedures to minimize environmental release.
Key Safety and Environmental Considerations:
Containment: Spills should be prevented from entering drains and surface or ground water. carlroth.com Absorbent materials like sand or diatomaceous earth should be used for containment. carlroth.com
Personal Protective Equipment (PPE): Appropriate PPE, including gloves and safety goggles, should be worn to avoid skin and eye contact. fishersci.comfishersci.com
Ventilation: Work should be conducted in well-ventilated areas or under a fume hood to avoid inhalation of vapors. cdhfinechemical.comfishersci.com
Waste Disposal: Chemical waste containing this compound must be disposed of as hazardous waste in accordance with local, regional, and national regulations. carlroth.com It should not be emptied into drains. cdhfinechemical.com
The parent compound, dimethyl malonate, is not classified as hazardous to the aquatic environment. carlroth.com However, all chemical releases into the environment should be minimized as a standard precautionary measure in laboratory settings.
Application of Green Chemistry Principles to Malonate Ester Synthesis and Reactions
The synthesis of malonate esters, including this compound, provides a practical context for applying the twelve principles of green chemistry. nih.govnih.gov
Table 2: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application in Malonate Synthesis | Source |
|---|---|---|
| 1. Prevention | Optimizing reaction conditions to maximize yield and minimize by-product formation, thus preventing waste. | nih.govmlsu.ac.in |
| 2. Atom Economy | While the malonic ester synthesis has good atom economy, alternative routes that maximize the incorporation of all starting materials into the final product are desirable. | nih.gov |
| 3. Less Hazardous Chemical Syntheses | Using less hazardous alkylating agents (e.g., chlorobutane instead of the more reactive bromobutane or iodobutane) can reduce risks. google.com Exploring enzymatic catalysis can avoid harsh reagents. rsc.org | google.comrsc.org |
| 4. Designing Safer Chemicals | The goal is to design end-products that are effective for their function but have minimal toxicity and environmental impact. Malonates are often intermediates for other products. | nih.gov |
| 5. Safer Solvents and Auxiliaries | Reducing or eliminating the use of hazardous solvents like DMF. chemicalbook.com Exploring solventless conditions or greener solvents like ionic liquids or water is a key research area. nih.govrsc.org | nih.govrsc.org |
| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. Enzymatic syntheses often run under milder conditions than traditional chemical methods. rsc.org | nih.govrsc.org |
| 8. Reduce Derivatives | The malonic ester synthesis itself is a way to avoid more complex protection/deprotection steps for creating substituted carboxylic acids. | nih.gov |
| 9. Catalysis | Using catalytic amounts of a phase-transfer catalyst is superior to using stoichiometric amounts of a strong base. google.com Biocatalysts like immobilized lipases are a green alternative. rsc.org | google.comrsc.org |
| 10. Design for Degradation | The ester functional groups in this compound make it susceptible to hydrolysis and biodegradation, which is a positive attribute for environmental degradation. carlroth.com | nih.gov |
Recent advancements include the development of bio-based production processes for malonic acid and its esters, which provides a more sustainable and resilient supply chain. specialchem.com Furthermore, enzyme-catalyzed synthesis of malonate polyesters in solventless conditions highlights a greener path for creating materials derived from these monomers. rsc.org
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of Dimethyl butylmalonate, typically achieved through the alkylation of dimethyl malonate, is a cornerstone of its utility. google.comchemicalbook.com While traditional methods often rely on strong bases like sodium methoxide (B1231860) or sodium hydride, future research is geared towards developing more sophisticated catalytic systems to improve efficiency, selectivity, and sustainability. google.comchemicalbook.com A key challenge in malonic ester synthesis is controlling the degree of alkylation to prevent the formation of undesired di-substituted byproducts. google.com
Phase-transfer catalysis (PTC) represents a promising avenue, facilitating reactions between reactants in different phases and often leading to higher yields and simpler workup procedures. The use of catalysts like tetrabutylammonium (B224687) bromide has been explored for similar syntheses. google.com Furthermore, the development of enantioselective catalytic systems is a major frontier. Chiral phase-transfer catalysts could enable the asymmetric synthesis of specific stereoisomers of malonate derivatives, which is crucial for pharmaceutical applications where biological activity is often stereospecific. frontiersin.org Research into transition metal complexes, such as those involving nickel, as catalysts for malonate derivative reactions also points towards new possibilities for achieving high selectivity under mild conditions. longdom.org
Table 1: Comparison of Catalytic Systems for Malonate Alkylation
| Catalytic System | Description | Advantages | Research Focus |
|---|---|---|---|
| Traditional Strong Base (e.g., Sodium Methoxide) | Uses stoichiometric amounts of a strong base to deprotonate the malonate. google.com | Well-established, effective for many substrates. | Improving safety and reducing waste. |
| Phase-Transfer Catalysis (PTC) | Uses a catalyst (e.g., quaternary ammonium (B1175870) salt) to shuttle reactants between immiscible phases (e.g., organic/aqueous). | Milder conditions, improved yields, easier workup, potential for automation. | Development of more efficient and recyclable phase-transfer catalysts. |
| Enantioselective Catalysis | Employs chiral catalysts (e.g., chiral PTCs or metal complexes) to produce a specific enantiomer of the product. frontiersin.org | Access to enantiopure compounds for pharmaceutical applications. | Designing new chiral ligands and catalysts for high enantioselectivity. |
| Transition Metal Catalysis | Utilizes transition metal complexes (e.g., Nickel-Sparteine) to catalyze the reaction. longdom.org | High efficiency and potential for novel reactivity and selectivity under mild conditions. longdom.org | Exploring a wider range of metals and ligands to control reaction outcomes. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow chemistry, which offers superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.comnih.gov The synthesis of this compound is an ideal candidate for adaptation to flow chemistry platforms.
In a hypothetical flow setup, streams of dimethyl malonate and a base could be mixed in a microreactor to generate the enolate, followed by the introduction of an alkylating agent like chlorobutane or bromobutane in a subsequent reactor. google.com The precise control over temperature, pressure, and residence time in a flow system can maximize the yield of the desired mono-alkylated product while minimizing the formation of impurities. mdpi.com This approach is not only more efficient but also safer, especially when handling reactive intermediates. youtube.com
Automated synthesis platforms, which combine flow chemistry with robotic liquid handlers and real-time analytics, could further accelerate the exploration of this compound derivatives. nih.govsptlabtech.com Such systems enable high-throughput experimentation, allowing researchers to rapidly screen various catalysts, solvents, and reaction conditions to optimize the synthesis or to create libraries of novel malonate derivatives for biological screening. youtube.com
Table 2: Advantages of Flow Synthesis for this compound Production
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by vessel surface area, potential for hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio, enabling precise temperature control. mdpi.com |
| Mass Transfer | Dependent on stirring efficiency, can be inconsistent. | Rapid and efficient mixing, leading to more uniform reaction conditions. mdpi.com |
| Safety | Large volumes of reagents and solvents pose higher risks. | Small reactor volumes minimize the quantity of hazardous materials at any given time, improving intrinsic safety. youtube.com |
| Scalability | Scaling up often requires significant re-optimization. youtube.com | Scalability is achieved by running the system for longer periods ("scaling out"), with no need for re-optimization. youtube.com |
| Process Control | Difficult to precisely control reaction parameters. | Precise, automated control over temperature, pressure, and residence time, leading to higher reproducibility. mdpi.com |
Exploration of New Biomedical Applications Beyond Current Therapeutic Avenues
While this compound itself is primarily an intermediate, its structural analogs have shown significant biological activity, suggesting promising avenues for biomedical research. google.com Notably, the closely related compound Diethyl butylmalonate has been identified as a competitive inhibitor of succinate (B1194679) dehydrogenase, an essential enzyme in the mitochondrial electron transport chain. medchemexpress.com This inhibition leads to reduced production of reactive oxygen species (ROS), conferring anti-inflammatory and neuroprotective effects. medchemexpress.com Research has demonstrated its potential in mitigating cognitive deficits and neuroinflammation in models of Alzheimer's disease. medchemexpress.com
Future research should focus on evaluating this compound and its novel derivatives for similar activities. The exploration could extend beyond Alzheimer's to other neurodegenerative conditions characterized by mitochondrial dysfunction and oxidative stress, such as Parkinson's disease and Huntington's disease. Furthermore, given its role as a metabolic inhibitor, its potential in oncology, particularly for cancers reliant on specific metabolic pathways, warrants investigation. The anti-inflammatory properties also suggest possible applications in autoimmune disorders and chronic inflammatory diseases.
Table 3: Potential Biomedical Research Areas for this compound Derivatives
| Therapeutic Area | Known Mechanism (from Analogs) | Potential Future Applications |
|---|---|---|
| Neurodegenerative Diseases | Succinate dehydrogenase inhibition, reducing oxidative stress and neuroinflammation. medchemexpress.com | Treatment of Alzheimer's, Parkinson's, and Huntington's diseases. |
| Oncology | Metabolic reprogramming through enzyme inhibition. | Targeting metabolic vulnerabilities in specific types of cancer. |
| Inflammatory Disorders | Inhibition of ROS production. medchemexpress.com | Development of novel treatments for rheumatoid arthritis, inflammatory bowel disease, and other autoimmune conditions. |
| Metabolic Syndrome | Modulation of mitochondrial function and cellular metabolism. | Investigating effects on insulin (B600854) resistance, obesity, and related metabolic disorders. |
Advanced Materials Science Applications and Polymer Functionalization
The unique chemical structure of this compound makes it a valuable building block for advanced functional materials and polymers. rsc.org The two ester groups provide reactive sites for polymerization or for grafting onto existing polymer backbones, while the butyl group can be used to tune properties such as solubility, hydrophobicity, and thermal stability.
One emerging application is in the creation of chelating polymers. A derivative, N,N'-dimethyl-N,N'-dibutyl malonamide, has been successfully anchored to a polymer support to create a material with high affinity for metal ions like uranium and thorium. nih.gov This suggests that polymers functionalized with this compound could be developed for applications in environmental remediation, such as heavy metal removal from water, or for the recovery of precious metals.
Furthermore, this compound can serve as a monomer or co-monomer in the synthesis of novel polyesters or polyamides. By incorporating this malonate ester into the polymer chain, materials with tailored biodegradability, mechanical properties, and thermal characteristics could be designed for applications ranging from biomedical devices and drug delivery systems to advanced coatings and specialty plastics. mdpi.combit.edu.cn
Table 4: Potential Applications in Materials Science
| Application Area | Function of this compound | Potential End-Use |
|---|---|---|
| Chelating Polymers | Serves as a precursor to a functional group (malonamide) that can be grafted onto a polymer backbone. nih.gov | Environmental remediation (heavy metal removal), precious metal recovery. |
| Biodegradable Polyesters | Acts as a co-monomer, introducing ester linkages that can be hydrolyzed. | Surgical sutures, drug delivery vehicles, environmentally friendly packaging. |
| Functional Coatings | Used to create polymer resins with tailored surface properties (e.g., hydrophobicity, adhesion). | Anti-fouling marine paints, protective coatings for electronics, low-friction surfaces. |
| Specialty Polymers | Introduces specific side chains (butyl groups) to control polymer morphology and solubility. | Polymer membranes for separation, components in advanced composites. |
Deeper Understanding of Complex Biological Mechanisms Through Advanced Omics Technologies
To fully unlock the therapeutic potential of this compound and its derivatives, a deeper understanding of their effects on cellular systems is required. Advanced "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide the tools for a comprehensive, system-wide analysis of the compound's biological impact. nih.gov
Given that the presumed primary target is succinate dehydrogenase, metabolomics would be a powerful tool to map the downstream consequences of this inhibition on the Krebs cycle and other interconnected metabolic pathways. medchemexpress.com This could reveal unexpected metabolic shifts and identify biomarkers of the compound's activity. Proteomics can be employed to confirm target engagement and identify potential off-target interactions, which is critical for understanding the full safety and efficacy profile. Transcriptomics, the study of the complete set of RNA transcripts, can shed light on how cells adapt to treatment by altering gene expression, potentially revealing compensatory mechanisms or novel therapeutic targets.
By integrating data from these different omics layers, researchers can build a comprehensive model of the compound's mechanism of action, paving the way for more targeted drug development and personalized medicine approaches.
Table 5: Application of Omics Technologies to this compound Research
| Omics Technology | Key Research Questions | Potential Outcomes |
|---|---|---|
| Metabolomics | How does inhibition of succinate dehydrogenase affect the cellular metabolome? What are the downstream metabolic consequences? | Identification of biomarkers for drug efficacy and a detailed map of metabolic reprogramming. nih.gov |
| Proteomics | What other proteins does the compound interact with? How does the proteome change upon treatment? | Confirmation of the primary target, identification of off-target effects, and understanding of cellular adaptation mechanisms. nih.gov |
| Transcriptomics | Which genes are up- or down-regulated in response to the compound? | Insight into the genetic pathways affected by the compound and identification of potential resistance mechanisms. nih.gov |
| Integrated Multi-Omics | How do changes at the gene, protein, and metabolite levels correlate to produce the observed phenotype? | A holistic understanding of the compound's mechanism of action, enabling the prediction of therapeutic effects and potential side effects. |
Leveraging Artificial Intelligence and Machine Learning for Reaction Prediction and Compound Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and drug discovery. beilstein-journals.orgnih.gov These technologies can be applied to both the production of this compound and the design of its next-generation derivatives.
Table 6: AI and Machine Learning in this compound R&D
| Application Area | AI/ML Tool | Objective |
|---|---|---|
| Reaction Optimization | Reaction prediction algorithms. beilstein-journals.org | Predict optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts in the synthesis of this compound. |
| Retrosynthesis Planning | AI-powered retrosynthesis software. nih.gov | Propose novel and efficient synthetic routes for complex derivatives of this compound. |
| Compound Design | Generative models, QSAR models. | Design new molecules based on the this compound scaffold with improved biological activity and pharmacokinetic properties. |
| Property Prediction | Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Computationally evaluate the drug-likeness of novel derivatives early in the design phase to reduce late-stage failures. |
Q & A
Q. What are the established synthetic routes for dimethyl butylmalonate, and how can its purity be validated?
this compound is synthesized via nucleophilic substitution, where 1-bromobutane reacts with methanol under reflux conditions for 65 hours. Post-synthesis, purification involves distillation or chromatography. Purity validation employs gas chromatography (GC) for quantitative analysis and nuclear magnetic resonance (NMR) for structural confirmation. Mass spectrometry (MS) further ensures molecular integrity . The CAS registry (39520-22-4) aids in cross-referencing spectral libraries .
Q. How does this compound interact with mitochondrial dicarboxylate carriers (DIC) in basic biochemical assays?
Butylmalonate derivatives, including dimethyl esters, competitively inhibit DIC, blocking malate transport and disrupting citrate-malate shuttling. In isolated mitochondria, this inhibition reduces NADPH production and insulin secretion in pancreatic β-cells. Methodologically, DIC activity is assessed via oxygen consumption rates (Oroboros respirometry) and malate/citrate quantification using LC-MS/MS .
Advanced Research Questions
Q. How can this compound be optimized for targeted delivery in cardiac ischemia-reperfusion injury (IRI) models?
this compound esters (e.g., diacetoxymethyl butylmalonate, DAB) enhance cellular uptake by leveraging esterase-mediated hydrolysis. In vitro, H9C2 cardiomyocytes are treated with varying ester concentrations to determine optimal delivery. In vivo, murine IRI models (LAD ligation) assess infarct size reduction via TTC staining. Pharmacokinetic studies track ester hydrolysis rates and tissue-specific accumulation .
Q. What experimental designs reconcile discrepancies in this compound’s efficacy across cell types?
In pancreatic islets, butylmalonate suppresses glucose-stimulated insulin secretion (GSIS) by 29–39%, reversible with dimethyl malate. Contrastingly, cardiac studies show limited in vivo efficacy due to poor membrane permeability. To address this, researchers use siRNA knockdown of DIC in islets vs. ester prodrugs in cardiomyocytes. Normalization methods (e.g., arcsine transformation for percent suppression data) minimize variability .
Q. How does this compound modulate succinate metabolism to prevent reactive oxygen species (ROS) in reperfusion injury?
By inhibiting DIC, this compound blocks succinate transport into mitochondria, preventing reverse electron transfer (RET)-ROS at complex I. Experimental protocols include:
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects on insulin secretion?
Data from static incubations of rat islets are arcsine-transformed to normalize percent suppression values. Dose-response curves use nonlinear regression (e.g., GraphPad Prism), with EC₅₀ calculations for inhibitory potency. Adenovirus-mediated DIC knockdown (Ad-siDIC-2) requires ANOVA with post-hoc Tukey tests to compare untreated, Ad-siControl, and Ad-siDIC-2 groups .
Methodological Considerations
- Synthesis & Characterization : Prioritize GC-MS/NMR for batch consistency .
- Mitochondrial Assays : Use malate rescue controls to confirm DIC-specific effects .
- In Vivo Delivery : Monitor ester hydrolysis via plasma/tissue LC-MS to optimize dosing .
- Data Contradictions : Cross-validate findings using orthogonal models (e.g., siRNA vs. pharmacological inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
